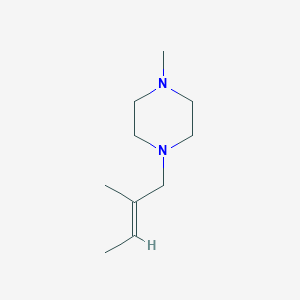![molecular formula C18H22N2O3S B5795017 N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5795017.png)
N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide, also known as DB869, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. DB869 belongs to the class of compounds known as sulfonamides, which have been used for decades as antibacterial agents. However, DB869 has been found to have unique properties that make it a promising candidate for the treatment of various diseases.
Wirkmechanismus
N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide works by inhibiting the activity of an enzyme called dihydroorotate dehydrogenase (DHODH). This enzyme is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division. By inhibiting DHODH, N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide is able to disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide has also been found to have anti-inflammatory and immunomodulatory effects. Studies have shown that N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide is able to modulate the activity of immune cells, which could make it a promising candidate for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide is its specificity for DHODH. This makes it a promising candidate for the treatment of diseases that are caused by dysregulation of this enzyme. However, one of the limitations of N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide is its relatively low potency compared to other DHODH inhibitors. This could make it challenging to achieve therapeutic levels of N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide. One area of focus is the development of more potent analogs of N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide that could be used for the treatment of cancer and other diseases. Another area of focus is the development of new methods for delivering N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide to target tissues, which could help to overcome its low potency. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide, which could help to identify new therapeutic applications for this compound.
Synthesemethoden
N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 3,4-dimethylaniline and p-toluenesulfonyl chloride to form the intermediate compound 4-(3,4-dimethylphenylsulfonamido)toluene. This intermediate is then reacted with butyric anhydride to form N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide has been extensively studied for its potential use as a therapeutic agent for various diseases. One of the most promising applications of N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide is in the treatment of cancer. Studies have shown that N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide is able to inhibit the growth of cancer cells by targeting specific enzymes that are involved in cell division and proliferation.
Eigenschaften
IUPAC Name |
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-5-18(21)19-15-8-10-17(11-9-15)24(22,23)20-16-7-6-13(2)14(3)12-16/h6-12,20H,4-5H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUOSXORRSCKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5794963.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B5794971.png)
![4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5794978.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5794985.png)
![4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B5794990.png)

![2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5794995.png)

![2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5795022.png)
![N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5795026.png)
![1-[3-(4-tert-butylphenyl)acryloyl]azepane](/img/structure/B5795030.png)